molecular formula C15H21NO4 B12101718 2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid

2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid

Cat. No.: B12101718
M. Wt: 279.33 g/mol
InChI Key: WZOORIZZDOEHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to achieve the desired product .

Industrial Production Methods: Industrial production of Z-N-Et-Val-OH may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions: Z-N-Et-Val-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Z-N-Et-Val-OH is used as a building block in peptide synthesis. It helps in the formation of peptide bonds and the creation of complex peptide structures .

Biology: In biological research, this compound is used to study protein interactions and enzyme functions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: In medicine, Z-N-Et-Val-OH is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research .

Industry: In the industrial sector, Z-N-Et-Val-OH is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .

Mechanism of Action

The mechanism of action of Z-N-Et-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Z-N-Et-Val-OH is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)

InChI Key

WZOORIZZDOEHDB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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